![molecular formula C27H25Br2N3O2 B2856225 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide CAS No. 313398-45-7](/img/structure/B2856225.png)

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

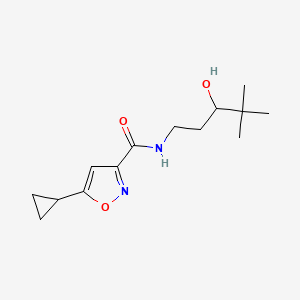

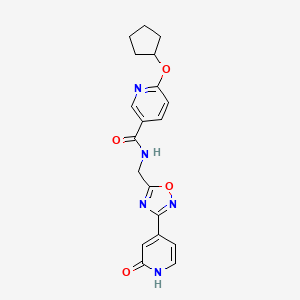

The compound “4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .Wissenschaftliche Forschungsanwendungen

Tautomerism and Structural Analysis

- Research on NH-pyrazoles, similar in structure to the queried compound, has explored tautomerism and structural properties. Compounds with a phenol residue demonstrated unique tautomerism, stabilized by complex hydrogen bond patterns, indicating potential interest in the study of molecular stability and structural dynamics in pyrazole derivatives (Cornago et al., 2009).

Material Science and Optoelectronics

- Novel heterocyclic compounds based on pyrazole derivatives have been synthesized and characterized, showing promising applications for opto-electronic devices due to their thermal, optical, and electrical properties. This suggests potential utility of the compound in similar applications (Ramkumar & Kannan, 2015).

Biofilm and Enzyme Inhibition

- Synthesis of bis(pyrazole-benzofuran) hybrids possessing piperazine linkers demonstrated potent bacterial biofilm and MurB enzyme inhibitory activities. Such studies highlight the potential biomedical applications of pyrazole derivatives in combating bacterial infections and resistance (Mekky & Sanad, 2020).

Wirkmechanismus

Target of Action

Pyrazoline derivatives, which this compound is a part of, have been known to exhibit diverse pharmacological activities . They have been reported to interact with various targets, including enzymes like acetylcholinesterase (AchE) .

Mode of Action

It’s known that pyrazoline derivatives can inhibit the activity of ache . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AchE can lead to an increase in acetylcholine, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced survival organisms .

Biochemical Pathways

It’s known that pyrazoline derivatives can affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury . Overexpression of ROS and increased oxidative stress can negatively affect different cellular components .

Result of Action

It’s known that pyrazoline derivatives can exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Eigenschaften

IUPAC Name |

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25Br2N3O2/c1-17-3-12-23(18(2)15-17)30-26(33)13-14-27(34)32-25(20-6-10-22(29)11-7-20)16-24(31-32)19-4-8-21(28)9-5-19/h3-12,15,25H,13-14,16H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZVVHQDMIJGRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)

![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)

![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)

![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)